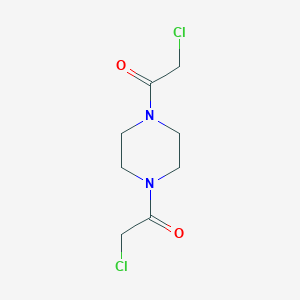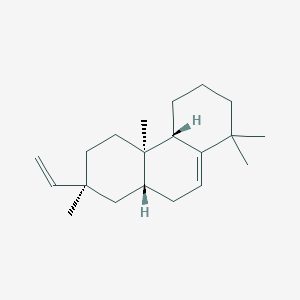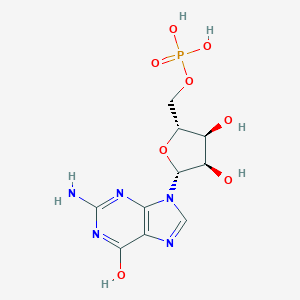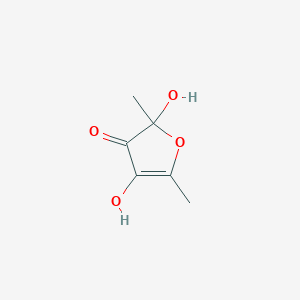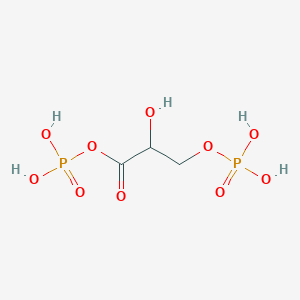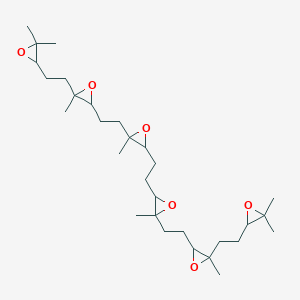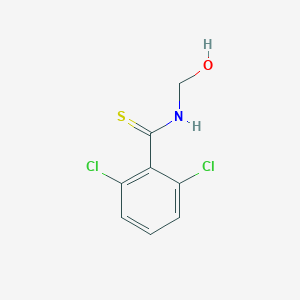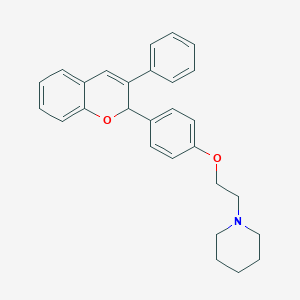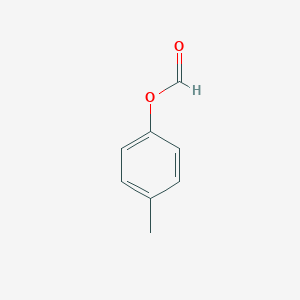
4-Methylphenyl formate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methylphenyl formate, also known as this compound, is an organic compound with the molecular formula C9H10O2. It is an ester formed from formic acid and 4-methylphenol (p-cresol). This compound is known for its pleasant aromatic odor and is used in various applications, including as a fragrance and flavoring agent.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Methylphenyl formate can be synthesized through the esterification of formic acid with 4-methylphenol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the ester product.
Industrial Production Methods
In industrial settings, the production of formic acid, 4-methylphenyl ester often involves the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps such as distillation to remove any unreacted starting materials and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methylphenyl formate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to formic acid and 4-methylphenol in the presence of water and an acid or base catalyst.
Oxidation: The ester can undergo oxidation reactions to form corresponding carboxylic acids and other oxidation products.
Reduction: Reduction of the ester can yield alcohols and other reduced products.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: Formic acid and 4-methylphenol.
Oxidation: 4-methylbenzoic acid and other oxidation products.
Reduction: 4-methylbenzyl alcohol and other reduced products.
Applications De Recherche Scientifique
4-Methylphenyl formate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of other chemical compounds.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the fragrance and flavor industry due to its aromatic properties.
Mécanisme D'action
The mechanism of action of formic acid, 4-methylphenyl ester involves its interaction with various molecular targets and pathways. The ester can undergo hydrolysis to release formic acid and 4-methylphenol, which can then interact with biological systems. The specific molecular targets and pathways involved depend on the context of its use and the biological system being studied.
Comparaison Avec Des Composés Similaires
4-Methylphenyl formate can be compared with other similar esters, such as:
Formic acid, phenylmethyl ester: Similar in structure but with a phenyl group instead of a 4-methylphenyl group.
Formic acid, 2-methylphenyl ester: Similar in structure but with a 2-methylphenyl group instead of a 4-methylphenyl group.
Formic acid, 4-methoxyphenyl ester: Similar in structure but with a 4-methoxyphenyl group instead of a 4-methylphenyl group.
The uniqueness of formic acid, 4-methylphenyl ester lies in its specific aromatic properties and its applications in the fragrance and flavor industry.
Propriétés
Numéro CAS |
1864-97-7 |
|---|---|
Formule moléculaire |
C8H8O2 |
Poids moléculaire |
136.15 g/mol |
Nom IUPAC |
(4-methylphenyl) formate |
InChI |
InChI=1S/C8H8O2/c1-7-2-4-8(5-3-7)10-6-9/h2-6H,1H3 |
Clé InChI |
NEIANUMOAXBNRT-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OC=O |
SMILES canonique |
CC1=CC=C(C=C1)OC=O |
| 1864-97-7 | |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


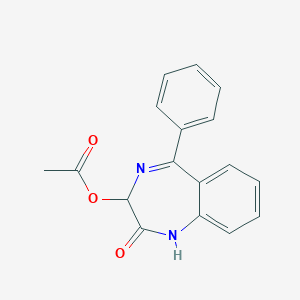
![2-[4-(5-Methylthiazol-2-yl)-3-fluorophenyl]propanoic acid](/img/structure/B158033.png)
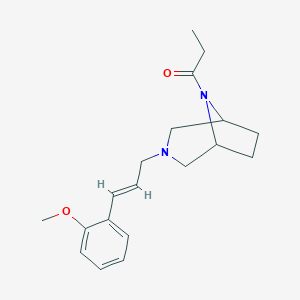
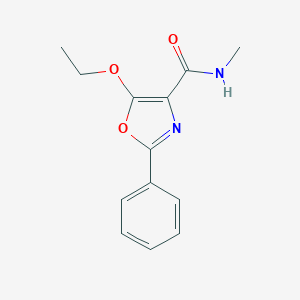

![2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-[[4-(dimethylamino)phenyl]methylene]-](/img/structure/B158043.png)
